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Compound of Interest

Compound Name: Atractylodin

Cat. No.: B190633 Get Quote

An In-depth Guide for Researchers and Drug
Development Professionals
Shangai, China - Atractylodin, a naturally occurring polyacetylene compound primarily

isolated from the rhizomes of Atractylodes species, has garnered significant scientific interest

for its diverse pharmacological activities. This technical whitepaper provides a comprehensive

literature review and historical research perspective on atractylodin, with a focus on its anti-

cancer, anti-inflammatory, and metabolic regulatory properties. This document is intended to

serve as a detailed resource for researchers, scientists, and professionals in drug

development, summarizing key quantitative data, experimental methodologies, and an

exploration of its molecular mechanisms of action.

Pharmacological Profile of Atractylodin:
Quantitative Insights
Atractylodin has demonstrated a range of biological activities, with a substantial body of

research focusing on its cytotoxic effects against various cancer cell lines. The half-maximal

inhibitory concentration (IC50) values, a measure of the compound's potency, have been

determined in numerous studies. Furthermore, its pharmacokinetic properties, which are crucial

for determining dosage and administration routes, have been characterized in animal models.
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In Vitro Cytotoxicity
Atractylodin exhibits selective cytotoxicity against a variety of cancer cell lines. The following

table summarizes the reported IC50 values, providing a comparative overview of its potency

across different cancer types.

Cell Line
Cancer
Type

IC50 (µM)
Incubation
Time (h)

Assay Citation

CL-6
Cholangiocar

cinoma
216.8 Not Specified MTT [1]

HuCCT-1
Cholangiocar

cinoma

41.66

(µg/mL)
48 MTT [2]

CL-6
Cholangiocar

cinoma

150.63 (ATD-

PLGA NPs)
Not Specified MTT [3]

HuCCT-1
Cholangiocar

cinoma

29.00

(µg/mL)
72 MTT [4]

HCT116 Colon Cancer
Non-cytotoxic

up to 50 µM
24

Cell

Proliferation
[5][6][7]

SW480 Colon Cancer
Non-cytotoxic

up to 50 µM
24 MTT [7]

NCM460 Normal Colon
Non-cytotoxic

up to 50 µM
24 MTT [7]

OUMS
Normal

Fibroblast
351.2 Not Specified MTT [1]

Note: ATD-PLGA NPs refer to Atractylodin-loaded poly(lactic-co-glycolic acid) nanoparticles.

Conversion of µg/mL to µM requires the molecular weight of atractylodin (182.22 g/mol ). For

example, 41.66 µg/mL is approximately 228.6 µM.

Pharmacokinetic Parameters
Pharmacokinetic studies in animal models have provided essential data on the absorption,

distribution, metabolism, and excretion (ADME) of atractylodin. These parameters are critical
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for translating preclinical findings to potential clinical applications.

Species

Dosage
and
Administr
ation
Route

Cmax Tmax (h) AUC (0-t) AUC (0-∞) Citation

Rat

40 g/kg

crude A.

rhizoma

(oral)

0.625 ±

0.234 mg/L
1.0 and 4.0 - - [8]

Rat

40 g/kg

processed

A. rhizoma

(oral)

2.299 ±

0.225 mg/L

0.34 and

4.0
- - [8]

Note:A. rhizoma refers to Atractylodis rhizoma. The presence of double peaks in Tmax

suggests potential hepatoenteral circulation.[8]

In Vivo Efficacy of Atractylodin
Preclinical studies using animal models have demonstrated the therapeutic potential of

atractylodin in various disease contexts, particularly in cancer and inflammatory conditions.

Anti-Cancer Activity
In a hamster model of cholangiocarcinoma, treatment with Atractylodes lancea (AL) extract, of

which atractylodin is a major bioactive component, resulted in significant suppression of tumor

size and inhibition of lung metastasis.[9] The anti-cancer effects are attributed to the induction

of cell cycle arrest and apoptosis.[9] Specifically, AL treatment increased the expression of pro-

apoptotic genes like p16, caspase-9, and caspase-3, while decreasing the expression of anti-

apoptotic genes such as Akt and Bcl-2.[9] Furthermore, AL was found to inhibit the TGF-β

signaling pathway, which is involved in tumor metastasis.[9] In a CCA-xenografted nude mouse

model, atractylodin-loaded nanoparticles (ATD-PLGA NPs) dose-dependently inhibited tumor

growth and prolonged survival.[3]
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Anti-Inflammatory Effects
Atractylodin has shown significant anti-inflammatory properties in models of intestinal

inflammation. In a dextran sodium sulfate (DSS)-induced colitis mouse model, daily

administration of 40 mg/kg atractylodin increased the survival rate of the mice.[5][6]

Mechanistically, atractylodin was found to be an agonist of peroxisome proliferator-activated

receptor alpha (PPARα), a key regulator of inflammation.[5][6] In rat models of both

constipation and diarrhea-predominant intestinal inflammation, atractylodin reduced

proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the plasma and inhibited the

expression of inflammatory mediators iNOS and NF-κB in the jejunum.[10]

Molecular Mechanisms of Action: Signaling
Pathways
Atractylodin exerts its pharmacological effects by modulating several key intracellular

signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of

action and identifying potential therapeutic targets.

PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of

Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth,

proliferation, and survival. Atractylodin has been shown to inhibit this pathway, contributing to

its anti-cancer effects.[11][12] By blocking the phosphorylation of key proteins in this pathway,

atractylodin can induce apoptosis and inhibit the invasion and migration of cancer cells.[11]

[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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